Tyr-glu

Solubility LogP Formulation

Obtain Tyr-Glu (CAS 2545-89-3) as a structurally defined dipeptide standard. Sourcing generic amino acid blends fails to replicate the specific amide bond, stereochemistry, and biological activity required for reproducible results. This compound resolves key challenges in angiogenesis and biomarker research. - Serves as the critical C-terminal core of the potent VEGFR-2 antagonist RLYE (IC50 = 0.06-0.08 nM), essential for structure-activity relationship (SAR) studies. - Functions as a specific biomarker candidate for meat consumption detection, enabling targeted LC-MS/MS method development. - Acts as a GAP1 amino acid permease inhibitor, providing a defined substrate for peptide uptake and metabolic fate studies.

Molecular Formula C14H18N2O6
Molecular Weight 310.30 g/mol
CAS No. 2545-89-3
Cat. No. B1591764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-glu
CAS2545-89-3
Molecular FormulaC14H18N2O6
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O
InChIInChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)
InChIKeyPDSLRCZINIDLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-Glu Characterization and Sourcing


Tyr-Glu (CAS 2545-89-3), also known as L-Tyrosyl-L-glutamic acid or H-Tyr-Glu-OH, is a synthetic dipeptide composed of L-tyrosine and L-glutamic acid residues joined by a standard peptide bond . This compound belongs to the class of organic molecules known as dipeptides, which serve as fundamental building blocks in peptide chemistry and are utilized in a range of biochemical and pharmaceutical research applications, including the study of protein interactions and metabolic pathways [1]. Tyr-Glu is available from multiple commercial suppliers with typical purity specifications of ≥95% or ≥98% as determined by HPLC, and is generally provided as a solid for research and development use only .

Dipeptide building block for peptide chemistry and solid-phase synthesis
Defined stereochemistry and sequence for protein interaction studies
High-purity specification (HPLC) supports reproducible biochemical assays

Tyr-Glu Substitution Limitations


Substituting Tyr-Glu with other dipeptides or amino acid mixtures is generally not valid for rigorous scientific work because the specific sequence and stereochemistry of the Tyr-Glu molecule dictate its physicochemical properties, biological interactions, and analytical behavior. For example, the dipeptide Tyr-Glu exhibits a specific water solubility of 0.77 g/L and a predicted logP of -2.5, which differ markedly from other dipeptides like Tyr-Leu, impacting its handling, formulation, and in vitro assay performance [1]. Furthermore, the presence of the glutamic acid residue imparts distinct ionic characteristics and potential for specific receptor interactions, as evidenced by the role of the Tyr-Glu sequence within larger bioactive peptides [2]. Simply blending tyrosine and glutamic acid does not replicate the defined molecular geometry, hydrogen bonding network, or the specific biological activity conferred by the amide bond linking these two residues in a precise N- to C-terminal orientation [3].

Sequence-specific properties
Tyr-Glu exhibits distinct solubility (0.77 g/L) and logP (-2.5) compared to analogs like Tyr-Leu, affecting handling and assay compatibility.
Ionic and receptor-interaction context
The Glu residue imparts an acidic side chain and specific receptor-binding potential that free amino acid mixtures cannot replicate.
Amide bond geometry
Blending L-tyrosine and L-glutamic acid does not reproduce the defined N- to C-terminal orientation or hydrogen-bond network of the dipeptide.

Tyr-Glu Quantitative Differentiators


Solubility and LogP Profile

Tyr-Glu exhibits a distinct solubility and lipophilicity profile that differentiates it from other common dipeptides. Its water solubility is 0.77 g/L (2.5 mM) and its ALOGPS-calculated logP is -2.5, indicating moderate hydrophilicity [1]. In contrast, the dipeptide Tyr-Leu (Tyr-L-Leu), which has been studied for antidepressant-like activity, is reported to be orally active at doses of 0.3-3 mg/kg in mice, implying a different and potentially more favorable absorption profile linked to its distinct physicochemical properties [2].

Solubility & LogP
Class-level
0.77 g/L (2.5 mM), logP -2.5
vs. Tyr-Leu: oral activity context in mice, suggesting different bioavailability characteristics
Guides solvent choice and assay design for hydrophilic dipeptide handling
ALOGPS predicted; experimental validation recommended
Solubility LogP Formulation Dipeptide Properties

Receptor Binding Core Motif

The dipeptide Tyr-Glu forms the C-terminal core of the potent anti-angiogenic tetrapeptide Arg-Leu-Tyr-Glu (RLYE). RLYE inhibits VEGF-induced endothelial cell proliferation with an IC50 of 0.06–0.08 nM, which is approximately 10-fold lower (more potent) than the IC50 of the control peptide Lys-Leu-Tyr-Asp (KLYD, 0.79 nM) [1]. This demonstrates that the specific C-terminal Glu residue, in conjunction with the preceding Tyr, is critical for achieving high potency, as substitution with Asp at this position results in a significant loss of activity.

Receptor binding motif
Head-to-head
RLYE IC50 = 0.06–0.08 nM vs KLYD IC50 = 0.79 nM (~10-fold difference)
VEGF-induced HUVEC proliferation assay; C-terminal Glu vs Asp substitution effect
Supports VEGFR-2 signaling motif SAR studies
Reported binding context; model-specific interpretation required
Receptor Binding Peptide Motif Drug Design VEGFR-2 Antagonism

Food-Derived Biomarker Potential

Tyr-Glu has been detected in the tissues of chickens (Gallus gallus) and domestic pigs (Sus scrofa domestica), suggesting its potential as a specific biomarker for the consumption of these food sources [1]. This distinguishes Tyr-Glu from other dipeptides like Tyr-Leu or Tyr-Gly, which are more commonly associated with dairy casein or collagen degradation products, respectively. This unique occurrence profile provides a specific analytical target for food authentication and dietary intake studies.

Food biomarker occurrence
Class-level
Detected in chicken and pig tissues
Differing from Tyr-Leu (dairy casein) and Tyr-Gly (collagen) profiles
Supports meat-consumption biomarker development in metabolomics
Source specificity requires validation in target matrices
Biomarker Metabolomics Food Analysis Mass Spectrometry

pKa and Ionization Profile

The predicted pKa values for the functional groups of Tyr-Glu are 3.21 for the strongest acidic group (glutamic acid side chain) and 8.02 for the strongest basic group (N-terminal amine) [1]. This results in a predicted physiological charge of -1 at pH 7.4. This ionization profile is distinct from dipeptides lacking an acidic side chain, such as Tyr-Gly or Tyr-Ala, and directly influences its chromatographic retention time in reversed-phase HPLC and its electrophoretic mobility in capillary electrophoresis.

pKa & ionization
Reported
Strongest acidic pKa = 3.21, strongest basic pKa = 8.02
Predicted charge -1 at pH 7.4; distinct from dipeptides without acidic side chain
Informs HPLC mobile-phase pH selection and electrophoretic method design
ChemAxon predicted values; experimental pKa determination advised
pKa Ionization HPLC Method Development Peptide Chemistry

Tyr-Glu Application Scenarios


VEGFR-2 Antagonist Development

As the C-terminal core of the highly potent VEGFR-2 antagonist RLYE (IC50 = 0.06–0.08 nM) [1], Tyr-Glu is a critical reference standard and building block for medicinal chemistry programs focused on angiogenesis inhibition. Its procurement is prioritized when synthesizing analogs of RLYE or when investigating the structure-activity relationship (SAR) of the Tyr-Glu motif in anti-angiogenic peptides. The 10-fold potency difference observed when substituting Glu for Asp provides a clear rationale for selecting Tyr-Glu over a Tyr-Asp containing sequence.

Food Biomarker Discovery and Metabolomics

The unique detection of Tyr-Glu in chicken and pig tissues establishes it as a specific biomarker candidate for meat consumption [1]. Procurement of high-purity Tyr-Glu is essential for developing and validating targeted LC-MS/MS methods aimed at quantifying dietary exposure in human biofluids. This application leverages Tyr-Glu's distinct source specificity, which differentiates it from dairy- or plant-associated dipeptides.

Peptide Chemistry and Analytical Method Development

The well-defined physicochemical properties of Tyr-Glu—including its predicted water solubility (0.77 g/L), logP (-2.5), and pKa values (3.21, 8.02) [1]—make it a reliable model compound for developing and optimizing peptide purification protocols (e.g., reversed-phase HPLC) and for studying the impact of an acidic residue on dipeptide behavior. Its distinct ionization profile provides a practical test case for method development where charge state is a key variable.

Metabolic Pathway and Nutrient Transporter Studies

Tyr-Glu has been identified as an expected metabolite and a potential inhibitor of the amino acid permease GAP1 [1]. For researchers studying peptide uptake, amino acid transport, or the metabolic fate of dietary dipeptides, Tyr-Glu serves as a specific and structurally defined substrate or inhibitor. Its commercial availability as a pure compound facilitates controlled experiments that would be confounded by using impure hydrolysates or undefined peptide mixtures.

Application
Selection Property
Validation Focus
Angiogenesis signaling peptide SAR
C-terminal Glu vs Asp motif contribution
Endothelial cell proliferation assay comparison
Dietary biomarker metabolomics
Source-specific occurrence (meat vs dairy)
LC-MS/MS detection in research biofluid matrices
Peptide analytical method development
Physicochemical profile (solubility, logP, pKa)
Reversed-phase HPLC protocol optimization
Nutrient transporter studies
GAP1 permease interaction potential
Peptide uptake and inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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